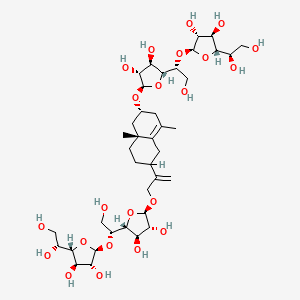
Helminthosporoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Helminthosporoside A is a sesquiterpenoid glycoside obtained from Helminthosporium sacchari with formula C39H64O22. It is a carbobicyclic compound, a carbohydrate derivative, a sesquiterpenoid and a glycoside.
科学的研究の応用
Scientific Research Applications
1. Plant Pathology
Helminthosporoside A is primarily recognized for its role as a host-specific toxin in plant diseases. It has been implicated in the pathogenesis of various fungal infections affecting crops. The following table summarizes key findings related to its impact on different plant species:
The toxin's specificity to certain host plants makes it a valuable tool for studying plant-fungal interactions and developing resistant crop varieties.
2. Toxicology Studies
Research has shown that this compound exhibits toxic effects on various organisms, including mammals. Studies have documented its cytotoxic properties, which can be utilized to explore mechanisms of toxicity and potential therapeutic interventions. Notable findings include:
- Histopathological Effects : In laboratory animals, intraperitoneal injection of this compound resulted in severe irritations and mortality, indicating its potent toxic nature .
- Cytotoxicity Assays : Quantitative assays have demonstrated that the toxin can induce cell death in cultured mammalian cells, providing a basis for further investigation into its mechanisms .
3. Potential Therapeutic Uses
While primarily studied for its toxic effects, there is emerging interest in exploring this compound's potential as a lead compound for drug development. Its unique structure may offer insights into designing novel antifungal agents or other therapeutic applications. Current research focuses on:
- Mechanisms of Action : Understanding how this compound interacts with cellular pathways could lead to the identification of new drug targets .
- Combination Therapies : Investigating the efficacy of this compound in combination with existing antifungal treatments may enhance therapeutic outcomes against resistant strains .
Case Studies
Several case studies illustrate the practical implications of this compound research:
-
Case Study 1: Crop Loss Mitigation
In a field study involving corn infected with Helminthosporium maydis, researchers applied this compound to assess its effects on disease progression. Results indicated that application could exacerbate symptoms in susceptible varieties but offered insights into resistance mechanisms in tolerant strains . -
Case Study 2: Toxicity Assessment
A laboratory study assessed the toxicity of this compound on various animal models. The findings highlighted significant differences in susceptibility among species, paving the way for targeted studies on safety and risk assessment in agricultural practices .
特性
分子式 |
C39H64O22 |
|---|---|
分子量 |
884.9 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2-[(1R)-1-[(2R,3R,4R,5R)-5-[2-[(4aR,6R)-6-[(2R,3R,4R,5R)-5-[(1R)-1-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoxy]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethoxy]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C39H64O22/c1-14-6-17(55-36-30(53)26(49)34(61-36)22(12-43)57-38-29(52)24(47)32(59-38)20(45)10-41)8-39(3)5-4-16(7-18(14)39)15(2)13-54-35-27(50)25(48)33(60-35)21(11-42)56-37-28(51)23(46)31(58-37)19(44)9-40/h16-17,19-38,40-53H,2,4-13H2,1,3H3/t16?,17-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-/m1/s1 |
InChIキー |
USAJESQTSDBMKW-QQCQSHJHSA-N |
SMILES |
CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O |
異性体SMILES |
CC1=C2CC(CC[C@@]2(C[C@@H](C1)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O)C)C(=C)CO[C@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](CO)O[C@H]6[C@@H]([C@H]([C@@H](O6)[C@@H](CO)O)O)O)O)O |
正規SMILES |
CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















